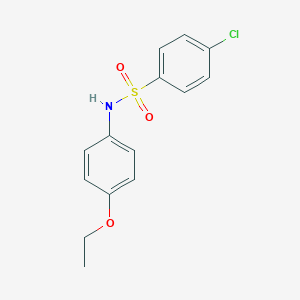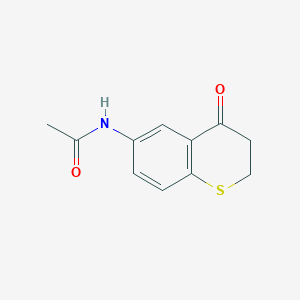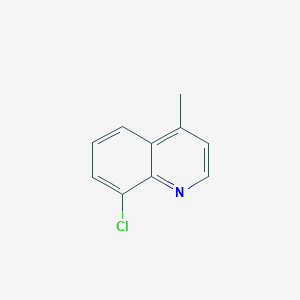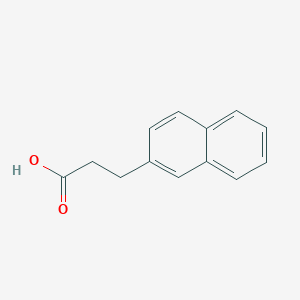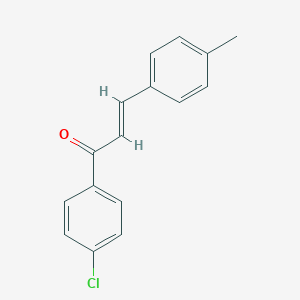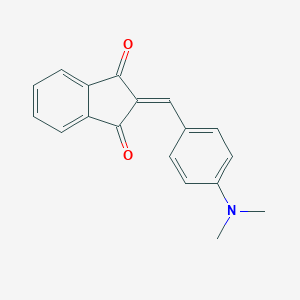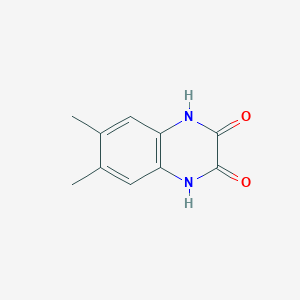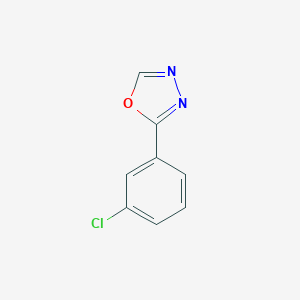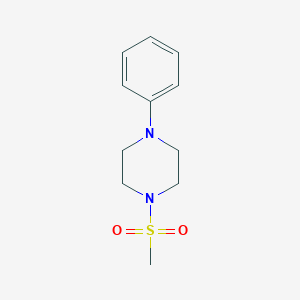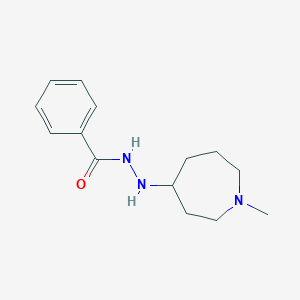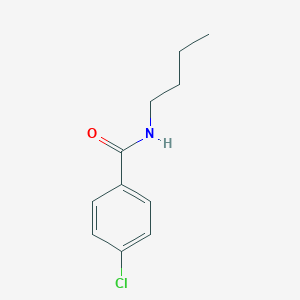![molecular formula C40H33N2O+ B182800 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium CAS No. 295797-48-7](/img/structure/B182800.png)
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium, also known as BZTP, is a synthetic compound that has been widely used in scientific research. BZTP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and proteins.
科学研究应用
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been used in various scientific research applications, such as DNA binding studies, protein-DNA interaction studies, and fluorescence imaging. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can interact with DNA and form a stable complex, which can be used to study DNA structure and function. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also be used to study protein-DNA interactions, as it can selectively bind to specific DNA sequences. In addition, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a fluorescent probe to visualize DNA and protein-DNA complexes.
作用机制
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium binds to DNA through intercalation, which involves the insertion of the 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium molecule between the base pairs of DNA. This can cause a distortion in the DNA structure, which can affect DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also interact with proteins that bind to DNA, such as transcription factors, and inhibit their activity.
生化和生理效应
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been shown to have cytotoxic effects on cancer cells, as it can inhibit DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also induce apoptosis, or programmed cell death, in cancer cells. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has also been shown to have toxic effects on normal cells, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for research on 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium. One direction is to study its potential as an anticancer agent, and to determine its safety and efficacy in vivo. Another direction is to develop new derivatives of 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium that have improved properties, such as increased selectivity and reduced toxicity. Finally, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a tool to study DNA and protein-DNA interactions, and further research can be done to explore its applications in these areas.
In conclusion, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium is a synthetic compound that has been widely used in scientific research. It has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, further research is needed to determine its safety and efficacy, and to explore its potential as an anticancer agent and tool for studying DNA and protein-DNA interactions.
合成方法
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be synthesized using a multi-step process. The first step involves the synthesis of 5-(benzyloxy)-1H-indole-3-carboxaldehyde, which is then reacted with 2-bromoethyltriphenylphosphonium bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2,4,6-triphenylpyridine to form 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium.
属性
CAS 编号 |
295797-48-7 |
|---|---|
产品名称 |
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium |
分子式 |
C40H33N2O+ |
分子量 |
557.7 g/mol |
IUPAC 名称 |
5-phenylmethoxy-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C40H33N2O/c1-5-13-30(14-6-1)29-43-36-21-22-38-37(27-36)34(28-41-38)23-24-42-39(32-17-9-3-10-18-32)25-35(31-15-7-2-8-16-31)26-40(42)33-19-11-4-12-20-33/h1-22,25-28,41H,23-24,29H2/q+1 |
InChI 键 |
WHKUEIXZUGYODF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
